molecular formula C12H14F3N3O2 B1415244 N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide CAS No. 2197063-30-0

N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide

Cat. No.: B1415244
CAS No.: 2197063-30-0
M. Wt: 289.25 g/mol
InChI Key: AVDFMUKMQVIRCI-UHFFFAOYSA-N
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Description

“N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives, including “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyridine Metallations in NK-1 Antagonists : Regioselective pyridine metallation chemistry was utilized to produce compounds exhibiting NK-1 antagonist activity, highlighting the role of this chemical structure in pharmaceutical synthesis (Jungheim et al., 2006).

Biological Screening and Antimicrobial Activities

  • Novel Heterocyclic Compounds : The synthesis of pyrimidone derivatives, which include morpholine elements, indicated antimicrobial activities. This demonstrates the compound's potential in developing new antimicrobial agents (Shah et al., 2019).

Applications in Cancer Research

  • Synthesis of Pyridin-2-one Derivatives : The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is crucial for the development of biologically active compounds, including small molecule anticancer drugs (Wang et al., 2016).

Ultrasonic Studies in Chemical Interactions

  • Molecular Interaction Studies : Ultrasonic studies of Mannich bases involving morpholine highlight strong interactions between solvents and solutes, which is important in understanding chemical properties and reactions (Basha & Padusha, 2019).

Synthesis of Novel Compounds

  • Complexation Properties : Research on complexation properties of various N-methyl-N-tolyl-pyridine derivatives, including those with morpholine elements, offers insights into their structural characteristics and potential applications in chemistry (Kobayashi et al., 2019).

Pharmacological Applications

  • Antidepressant and Nootropic Agents : Synthesis and evaluation of Schiff’s bases and azetidinones of isonocotinyl hydrazone, which include morpholine derivatives, showed potential as antidepressant and nootropic agents, indicating the compound's relevance in neurological and mental health research (Thomas et al., 2016).

Properties

IUPAC Name

N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-8-9(2-3-10(16-8)12(13,14)15)17-11(19)18-4-6-20-7-5-18/h2-3H,4-7H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDFMUKMQVIRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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